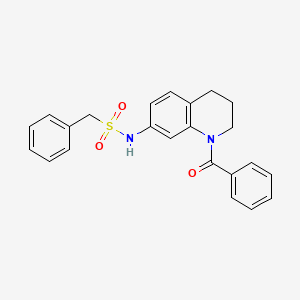
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide (TQS) is an organic compound that is used in scientific research as an inhibitor of several enzymes. It has been found to be an effective inhibitor of cyclin-dependent kinase (CDK) and has been used in a variety of biochemical experiments. TQS has also been used in the study of protein-protein interactions and has been found to be a useful tool for studying the mechanisms of action of various enzymes.
Wissenschaftliche Forschungsanwendungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide has been used in a variety of scientific research applications. It has been used as an inhibitor of several enzymes, including cyclin-dependent kinases, protein kinases, and proteases. It has also been used to study the mechanisms of action of various enzymes and to study protein-protein interactions. In addition, this compound has been used to study the structure and function of proteins, and to study the effects of drugs on proteins.
Wirkmechanismus
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide acts as a competitive inhibitor of CDKs, binding to the active site of the enzyme and blocking the binding of the substrate. It also binds to other enzymes, such as protein kinases and proteases, and inhibits their activity.
Biochemical and Physiological Effects
This compound has been found to be an effective inhibitor of several enzymes, including CDKs, protein kinases, and proteases. It has also been found to be an effective inhibitor of the activity of several drugs, including taxol and vincristine. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly specific inhibitor of several enzymes, making it a useful tool for studying the mechanisms of action of various enzymes. However, this compound has some limitations. It is a relatively unstable compound and can be degraded by light and heat. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide in scientific research is likely to continue to expand in the future. It could be used to further study the mechanisms of action of various enzymes and to study the effects of drugs on proteins. In addition, this compound could be used to study the structure and function of proteins, and to study the effects of drugs on proteins. It could also be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of cancer. Finally, this compound could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune diseases.
Synthesemethoden
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide can be synthesized from the reaction of benzoyl chloride and 1,2,3,4-tetrahydroquinoline-7-yl-1-phenylmethanesulfonamide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is then quenched with aqueous sodium hydroxide, and the resulting product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(20-10-5-2-6-11-20)25-15-7-12-19-13-14-21(16-22(19)25)24-29(27,28)17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16,24H,7,12,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHXXKURTYDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6569314.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B6569320.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B6569323.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6569327.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B6569330.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569331.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B6569334.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B6569335.png)
![2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6569338.png)
![N-benzyl-2-(2-{[(3-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569341.png)
![N-benzyl-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide](/img/structure/B6569353.png)
![N-benzyl-2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569367.png)
![N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6569385.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-benzylacetamide](/img/structure/B6569392.png)